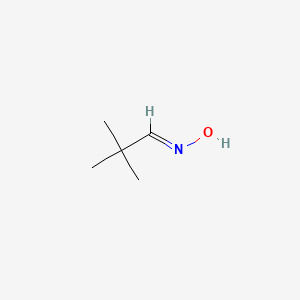
N-(4-nitrophenyl)methanesulfonamide
Übersicht
Beschreibung
“N-(4-nitrophenyl)methanesulfonamide” is a compound that is functionally related to a 4-nitroaniline . It is a sulfonamide, an aromatic ether, and a C-nitro compound .
Synthesis Analysis
The synthesis of “N-(4-nitrophenyl)methanesulfonamide” and similar compounds is a topic of ongoing research . A significant number of papers are published annually on new general methods for their synthesis .Molecular Structure Analysis
The molecular formula of “N-(4-nitrophenyl)methanesulfonamide” is C8H10N2O6S2 . The InChI code is InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
“N-(4-nitrophenyl)methanesulfonamide” has a molecular weight of 294.3 g/mol . It has a topological polar surface area of 134 Ų . The compound has a complexity of 469 .Wissenschaftliche Forschungsanwendungen
1. Electroanalytical Studies
N-(4-nitrophenyl)methanesulfonamide, a derivative of nimesulide, exhibits properties that are both reducible at the mercury electrode and oxidizable at the glassy carbon electrode. These electroanalytical characteristics enable its use in the development of methods for determining nimesulide in pharmaceutical dosage forms, showing significant accuracy and precision in such analyses (Álvarez-Lueje et al., 1997).
2. Crystal and Spectroscopic Analysis
Structural and spectroscopic studies of 4-nitrophenyl[bis(ethylsulfonyl)]methane complexes reveal the formation of ion pairs and hydrogen bonds, offering insights into its molecular interactions and structural behavior. These findings are instrumental in understanding the compound's behavior in different environments and can be leveraged in various research applications (Binkowska et al., 2001).
3. Electron Ionization and Fragmentation Studies
Investigations into the fragmentation patterns of N-(2-nitrophenyl)-methanesulfonamide upon electron ionization offer valuable insights into the compound's stability and reactivity under specific conditions. These studies are crucial for predicting how the compound behaves under different analytical techniques, which is essential for its application in scientific research (Danikiewicz, 1997).
4. Radiosynthesis for Imaging Applications
N-(4-nitrophenyl)methanesulfonamide analogs have been synthesized for potential use in positron emission tomography (PET) imaging. These radiotracers aim to image aromatase expression in breast cancer, demonstrating the compound's potential application in medical diagnostics and research (Wang et al., 2010).
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)8-6-2-4-7(5-3-6)9(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEHDVUAWILBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405590 | |
| Record name | N-(4-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)methanesulfonamide | |
CAS RN |
5825-62-7 | |
| Record name | N-(4-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-NITROMETHANESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone](/img/structure/B1365882.png)


![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)

![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)
![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)

